[2-(difluoromethoxy)ethyl](methyl)amine hydrochloride
Description
2-(Difluoromethoxy)ethylamine hydrochloride is a secondary amine hydrochloride salt characterized by a difluoromethoxy (-OCHF₂) group attached to an ethyl chain, with a methylamine moiety.
Properties
IUPAC Name |
2-(difluoromethoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-7-2-3-8-4(5)6;/h4,7H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVLAMRSJKVVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCOC(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)ethylamine hydrochloride typically involves the reaction of difluoromethoxyethanol with methylamine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-(difluoromethoxy)ethylamine hydrochloride may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as crystallization and distillation, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Acid-Base Reactions
The compound exists as a hydrochloride salt, which can be neutralized to yield the free amine under basic conditions:
The free amine (pKa ~10–11) can act as a weak base, reacting with strong acids to regenerate salts .
Nucleophilic Reactivity of the Amine
The secondary amine participates in typical alkylation/acylation reactions:
Electrophilic Reactivity of the Difluoromethoxy Group
The OCFH group exhibits moderate electron-withdrawing effects, influencing adjacent C–H bond reactivity:
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Radical Reactions : Under UV light or radical initiators (e.g., AIBN), the difluoromethoxy group may stabilize adjacent radicals, enabling C–H functionalization .
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Hydrolysis : Resistant to hydrolysis under mild conditions but may degrade in strong acidic/basic media (e.g., HCl/NaOH at >100°C) .
Metal-Catalyzed Cross-Coupling
The amine can act as a ligand in coordination chemistry. For example:
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Copper-Mediated Coupling : In the presence of Cu(I), the amine may facilitate Ullmann-type C–N bond formations .
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Palladium Catalysis : Potential Suzuki-Miyaura coupling if aryl halides are introduced via prior functionalization .
Thermal Decomposition
Thermogravimetric analysis (TGA) data for related hydrochlorides suggests decomposition above 200°C, releasing HCl and forming volatile byproducts .
Comparative Reactivity with Analogues
| Compound | Key Functional Groups | Reactivity Differences |
|---|---|---|
| [2-(Difluoromethoxy)ethylamine HCl](pplx://action/followup) | Secondary amine, OCFH | Higher steric bulk reduces alkylation rates. |
| N-Ethyl-2,2-difluoroethanamine HCl | Primary amine, CF group | Increased nucleophilicity due to less steric hindrance. |
| [2-Methoxyethylamine HCl](pplx://action/followup) | Methoxy instead of difluoromethoxy | OCH is electron-donating, altering electronic effects in reactions. |
Key Challenges
Scientific Research Applications
2-(difluoromethoxy)ethylamine hydrochloride is widely used in scientific research, including:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. These interactions can lead to various biological effects, making it a valuable tool in research .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The difluoromethoxy group distinguishes this compound from other amines. Key comparisons include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 2-(Difluoromethoxy)ethylamine HCl | C₅H₁₂ClF₂NO (inferred) | ~175.6 (calculated) | Ethyl-OCHF₂, methylamine | Enhanced lipophilicity vs. methoxy |
| (2,2-Difluoroethyl)(2-methoxyethyl)amine HCl | C₅H₁₂ClF₂NO | 175.61 | Ethyl-OCH₃, ethyl-CF₂ | Lower lipophilicity than difluoromethoxy |
| (2,2-Difluoroethyl)methylamine HCl | C₃H₈ClF₂N | 131.55 | Ethyl-CF₂, methylamine | Compact structure, higher volatility |
| 1-[2-(Difluoromethoxy)phenyl]methanamine HCl | C₈H₁₀ClF₂NO | 217.62 | Aromatic-OCHF₂, methylamine | Aromatic ring enhances π-π interactions |
Structural Insights :
Physicochemical Properties
- Solubility : The hydrochloride salt improves water solubility, but the difluoromethoxy group’s lipophilicity may reduce it relative to methoxy analogs. For example, (2,2-difluoroethyl)(2-methoxyethyl)amine HCl has moderate solubility in polar solvents .
- Stability : Fluorine atoms in the difluoromethoxy group enhance metabolic stability by resisting oxidative degradation, as seen in pantoprazole synthesis (). This contrasts with methoxy groups, which are more susceptible to demethylation .
Pharmacological and Toxicological Profiles
- Activity : Nitrogen-methylation in amines (e.g., 4-methyl-2-hexyl methylamine HCl in ) prolongs vasopressor activity by reducing enzymatic degradation. The target compound’s methylamine group may similarly enhance duration of action .
- Toxicity : Methylation generally reduces toxicity compared to primary amines. For instance, methylated heptylamines in show lower spasmogenic activity on jejunum tissue .
Biological Activity
2-(Difluoromethoxy)ethylamine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClFNO
- CAS Number : 2305925-28-2
- Molecular Weight : 175.59 g/mol
The compound features a difluoromethoxy group, which can significantly influence its biological properties by modifying lipophilicity and metabolic stability.
The biological activity of 2-(difluoromethoxy)ethylamine hydrochloride can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
- Receptor Modulation : It may act as a modulator for certain receptors, impacting signaling pathways associated with inflammation and cancer.
Biological Activity Overview
The following table summarizes the biological activities reported for 2-(difluoromethoxy)ethylamine hydrochloride:
Case Studies and Research Findings
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Anticancer Activity :
- A study evaluated the effect of difluoromethoxy compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could inhibit tubulin polymerization, a critical process in cell division, leading to reduced cell viability. The GI values were reported at approximately 0.28 μM for certain derivatives, indicating promising anticancer potential ( ).
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Anti-inflammatory Effects :
- Research demonstrated that 2-(difluoromethoxy)ethylamine hydrochloride could significantly lower levels of pro-inflammatory cytokines in vitro. This suggests potential utility in treating inflammatory diseases ( ).
- Pharmacokinetic Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
